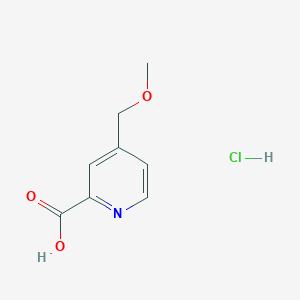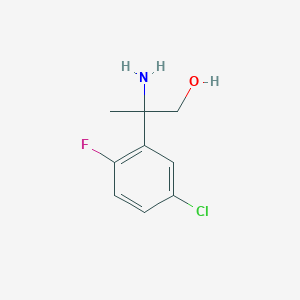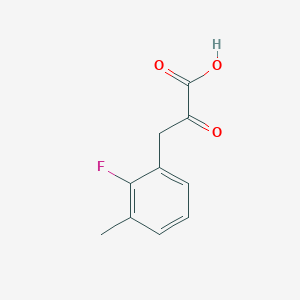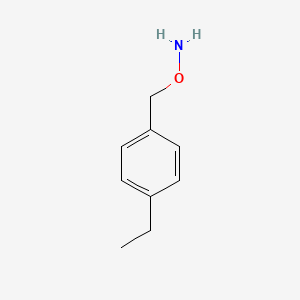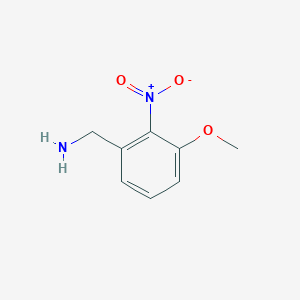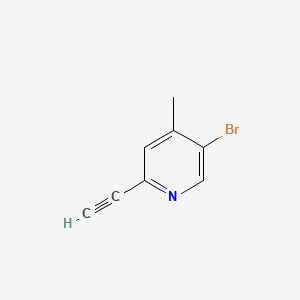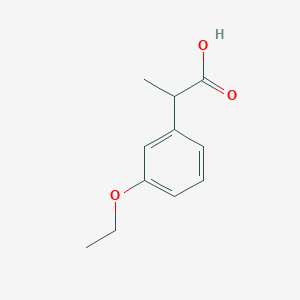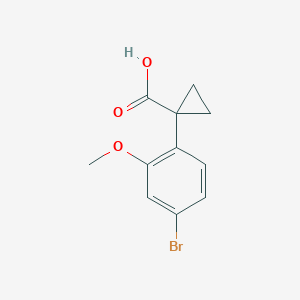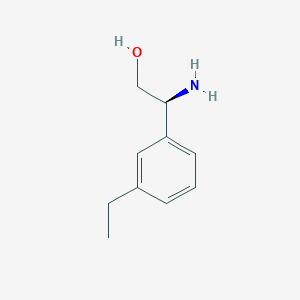
2-(Benzofuran-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzofuran-5-yl)propan-2-amine, also known as 5-APB, is a psychoactive compound belonging to the benzofuran class. It is structurally related to amphetamines and has stimulant and hallucinogenic properties. This compound has gained attention due to its use as a recreational drug, often marketed as a "legal high" .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-5-yl)propan-2-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including large-scale reactions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzofuran-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzofuran-5-yl)propan-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Benzofuran-5-yl)propan-2-amine involves its interaction with monoamine transporters and receptors in the brain. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant and hallucinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with similar psychoactive properties.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transmission.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its stimulant and empathogenic effects.
Uniqueness
2-(Benzofuran-5-yl)propan-2-amine is unique due to its specific substitution pattern on the benzofuran ring, which influences its pharmacological profile and potency . It is more potent than MDA and MDMA in evoking transporter-mediated release of monoamines .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(1-benzofuran-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3 |
InChI-Schlüssel |
UXPZMKMQSPMYDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=C(C=C1)OC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


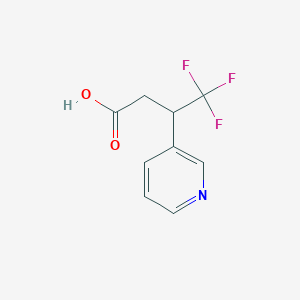
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
